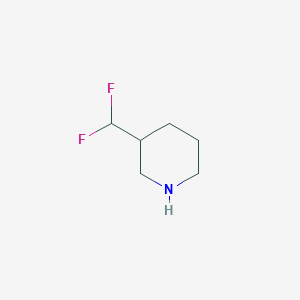

3-(Difluoromethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of a vast array of organic compounds. nih.govmdpi.com It is one of the most prevalent heterocyclic motifs found in U.S. FDA-approved small molecule drugs, highlighting its importance in medicinal chemistry. nih.gov The prevalence of the piperidine scaffold stems from its ability to introduce a basic nitrogen atom, which can be crucial for biological activity and for tuning pharmacokinetic properties such as solubility and oral absorption. acs.org Furthermore, the sp³-hybridized nature of the piperidine ring provides a three-dimensional framework that can effectively orient substituents in space to optimize interactions with biological targets. researchgate.netasianpubs.org The synthetic versatility of the piperidine ring allows for a wide range of functionalization, making it a highly attractive building block in the construction of complex molecules, including natural products and novel therapeutic agents. mdpi.comasianpubs.org

Role of Fluorination in Molecular Design and Bioisosteric Replacement

The introduction of fluorine into organic molecules is a powerful and widely adopted strategy in modern drug design. nih.govresearchgate.net Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å, intermediate between hydrogen and oxygen), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and lipophilicity. researchgate.net The difluoromethyl group (CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups, while also being capable of acting as a hydrogen bond donor. rsc.org This bioisosteric replacement can lead to enhanced binding affinity, improved selectivity for biological targets, and a more favorable pharmacokinetic profile by, for example, blocking sites of metabolic oxidation. nih.govvulcanchem.com The strategic placement of fluorine or fluorinated groups is therefore a key tactic in the optimization of lead compounds in drug discovery.

Overview of 3-(Difluoromethyl)piperidine within Fluorinated Heterocycles

This compound represents a confluence of the advantageous structural features of the piperidine scaffold and the beneficial physicochemical modifications afforded by the difluoromethyl group. As a member of the fluorinated heterocycles class, this compound is a valuable building block for medicinal chemists. The presence of the difluoromethyl group at the 3-position of the piperidine ring is expected to lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart, a modification that can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgethz.ch The introduction of the CHF₂ group also increases lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets in biological targets. cymitquimica.com The specific placement of this group on the piperidine ring provides a vector for exploring chemical space and developing novel compounds with potentially improved therapeutic profiles.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEGBAIURUCXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Difluoromethyl Piperidine Scaffolds

Influence of the Difluoromethyl Group on Electronic Properties and Basicity

The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This electronic pull has a profound impact on the adjacent piperidine (B6355638) ring, most notably on the basicity of the nitrogen atom. The electron-withdrawing nature of the CHF2 group decreases the electron density on the nitrogen, making it less available to accept a proton. nih.govtandfonline.com Consequently, 3-(difluoromethyl)piperidine is significantly less basic than its non-fluorinated parent compound, piperidine.

This reduction in basicity is reflected in the compound's pKa value. While the pKa of the conjugate acid of piperidine is approximately 11.2, the introduction of fluorine-containing substituents leads to a marked decrease. tandfonline.comchemrxiv.org For instance, studies on similarly fluorinated piperidines show a significant drop in pKa, which can enhance oral absorption and bioavailability in drug candidates by altering their ionization state at physiological pH. tandfonline.com The difluoromethyl group's ability to act as a hydrogen bond donor can also influence molecular interactions and conformation. nih.govrsc.org

Table 1: Comparison of pKa Values for Piperidine and Fluorinated Analogues Note: Specific pKa data for this compound is not readily available in the searched literature. The table below provides a general comparison to illustrate the effect of fluorination on piperidine basicity.

| Compound | pKa of Conjugate Acid | Effect of Substituent | Reference |

| Piperidine | ~11.2 | Baseline | tandfonline.comchemrxiv.org |

| 4-Fluoropiperidine | Lower than piperidine | Electron-withdrawing F reduces basicity | tandfonline.com |

| 3-(Trifluoromethyl)piperidine | Lower than piperidine | Strong electron-withdrawing CF3 group significantly reduces basicity | mdpi.com |

| This compound | Expected to be significantly lower than piperidine | Strong electron-withdrawing CHF2 group reduces basicity | nih.govvulcanchem.com |

Stereochemical Influence on Reactivity

The stereochemistry at the C3 position, where the difluoromethyl group is attached, can influence the reactivity of the piperidine scaffold. The presence of a chiral center at this position means that the molecule exists as a pair of enantiomers, (R)-3-(difluoromethyl)piperidine and (S)-3-(difluoromethyl)piperidine. nih.gov

The specific spatial arrangement of the difluoromethyl group can create steric hindrance that affects the approach of reagents to the nitrogen atom or other reactive sites on the ring. mdpi.comvulcanchem.com For example, in N-alkylation or acylation reactions, one enantiomer might react at a different rate than the other due to diastereomeric interactions in the transition state, especially when reacting with chiral reagents. This stereochemical influence is a critical consideration in asymmetric synthesis, where controlling the three-dimensional structure is essential for achieving desired biological activity. google.comresearchgate.net While general principles suggest that the stereocenter at C3 will direct the approach of incoming reagents, specific studies detailing the stereochemical influence on the reactivity of this compound are not extensively covered in the provided search results. vulcanchem.com

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the secondary amine of the piperidine ring. sigmaaldrich.com

The nitrogen atom of this compound, being a secondary amine, readily undergoes acylation reactions with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form amides. This amidation is a common and robust method for functionalization. smolecule.comnih.gov Standard amide coupling conditions, often employing coupling agents, can be used to link various carboxylic acids to the piperidine nitrogen. nih.govresearchgate.net

While esterification directly involves a carboxylic acid and an alcohol, the piperidine nitrogen can be acylated with a molecule that also contains an ester group. For example, reacting this compound with an acid chloride that has an ester moiety elsewhere in its structure would result in a final product containing both an amide and an ester. These derivatization pathways are fundamental in creating libraries of compounds for drug discovery. smolecule.comnih.gov

The nitrogen atom in this compound is nucleophilic and can participate in various nucleophilic substitution reactions. A primary example is N-alkylation, where the piperidine reacts with an alkyl halide or a similar electrophile. evitachem.com This reaction attaches an alkyl group to the nitrogen, forming a tertiary amine. The reaction typically requires a base to neutralize the proton released from the nitrogen. evitachem.com

Another key transformation is reductive amination. Here, this compound can react with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield an N-alkylated piperidine. mdpi.com These nucleophilic substitution strategies are crucial for elaborating the core structure and exploring the chemical space around the this compound scaffold. smolecule.comevitachem.com

Table 2: Key Functionalization Reactions

| Reaction Type | Reagent Class | Functional Group Formed | Reference |

| Amidation | Carboxylic Acid / Acid Chloride | Amide | smolecule.comnih.gov |

| N-Alkylation | Alkyl Halide | Tertiary Amine | evitachem.com |

| Reductive Amination | Aldehyde / Ketone | Tertiary Amine | mdpi.com |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | N-Aryl Piperidine | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Difluoromethylated Piperidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 3-(Difluoromethyl)piperidine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's atomic connectivity and spatial arrangement.

The analysis of one-dimensional NMR spectra offers fundamental structural information. Each nucleus (¹H, ¹³C, ¹⁹F) provides a unique perspective on the molecule's electronic environment.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). In this compound, the proton of the difluoromethyl group (-CHF₂) is expected to appear as a characteristic triplet of doublets (td) due to coupling with the two equivalent fluorine atoms (²JHF) and the adjacent proton on the piperidine (B6355638) ring (³JHH). The protons on the piperidine ring itself would appear as complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon of the difluoromethyl group is readily identified by its coupling to the two attached fluorine atoms, appearing as a triplet (¹JCF). The carbons of the piperidine ring will resonate at chemical shifts typical for saturated heterocyclic amines. researchgate.net

¹⁹F NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing functional group. For the -CHF₂ moiety, the two equivalent fluorine atoms would produce a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton attached to the same carbon (²JFH). rsc.org The chemical shift is characteristic of a difluoromethyl group attached to an alkyl chain.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 5.8 - 6.5 | td (triplet of doublets) | ²JHF ≈ 56-58 Hz; ³JHH ≈ 4-8 Hz | -CH F₂ |

| 1.5 - 3.2 | m (multiplet) | - | Piperidine ring protons | |

| ¹³C | 113 - 118 | t (triplet) | ¹JCF ≈ 235-245 Hz | -C HF₂ |

| 25 - 55 | - | - | Piperidine ring carbons |

Note: The predicted data is based on typical values for similar difluoromethylated and piperidine-containing structures found in chemical literature. rsc.org

While 1D NMR provides connectivity data, two-dimensional (2D) NMR experiments are essential for more complex structural assignments and conformational analysis. researchgate.net The Correlation Spectroscopy (COSY) experiment is a homonuclear technique that identifies protons that are spin-coupled to each other, typically those on adjacent carbons. azom.comcam.ac.uk

In the context of this compound, a ¹H-¹H COSY spectrum would be used to:

Trace the Piperidine Ring: Cross-peaks in the COSY spectrum would reveal the connectivity between all adjacent protons around the piperidine ring. For instance, the proton at C2 would show a correlation to the proton at C3, which in turn would show correlations to the C2 proton and the protons at C4, and so on. This allows for the unambiguous assignment of each proton signal in the crowded aliphatic region of the ¹H NMR spectrum.

Confirm Substituent Position: A cross-peak between the proton of the difluoromethyl group (-CHF₂) and the proton at the C3 position of the piperidine ring would definitively confirm the location of the substituent.

Infer Conformational Details: The piperidine ring typically adopts a chair conformation. The magnitude of the coupling constants (³JHH) between adjacent protons, which can be resolved in the 1D spectrum with the aid of COSY assignments, provides insight into the dihedral angles between them. This information helps to determine the orientation (axial or equatorial) of the difluoromethyl substituent.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the analyte. For this compound (C₆H₁₁F₂N, MW = 135.16 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 136.17 [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 136.17) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides structural information. scielo.br For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways could include the neutral loss of hydrogen fluoride (B91410) (HF) or the cleavage of the C-C bond to lose the difluoromethyl group. nih.gov

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. researchgate.net The resulting mass spectrum is a "fingerprint" that can be used for identification. For cyclic amines like piperidine, the most characteristic fragmentation pathway is α-cleavage, where the bond adjacent to the nitrogen atom breaks. researchgate.netlibretexts.org

For this compound, EI-MS would likely produce a complex spectrum with key fragments such as:

An ion resulting from the loss of the difluoromethyl radical (•CHF₂).

Ions formed via α-cleavage, leading to the opening of the piperidine ring and the formation of stable iminium cations.

The molecular ion (M⁺•) at m/z 135, although it may be of low intensity due to the extensive fragmentation.

Table 2: Predicted Key Ions in the Mass Spectra of this compound

| Ionization Method | Predicted m/z | Ion | Notes |

|---|---|---|---|

| ESI | 136.17 | [M+H]⁺ | Protonated molecular ion, parent ion for MS/MS. |

| EI | 135 | [M]⁺• | Molecular ion, may be weak. |

| EI | 84 | [M - CHF₂]⁺ | Loss of the difluoromethyl group via C-C bond cleavage. |

High-Resolution Mass Spectrometry (HRESIMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. hebmu.edu.cnmdpi-res.com For this compound, HRESIMS would be used to confirm its molecular formula, C₆H₁₁F₂N. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed formula. canterbury.ac.nzacs.org

Calculated Exact Mass for [C₆H₁₁F₂N + H]⁺: 136.0934

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a molecule. researchgate.netnih.gov It provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For chiral molecules like this compound, when a single enantiomer is crystallized in a chiral space group, XRD can also establish its absolute configuration without ambiguity. researchgate.netnih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. acs.org This pattern is directly related to the arrangement of electrons within the crystal, allowing for the generation of a three-dimensional electron density map from which the atomic positions can be determined. acs.orgresearchgate.net For piperidine derivatives, X-ray crystallography reveals critical conformational details of the six-membered ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of substituents can lead to other conformations, such as a twisted boat or a flattened boat, or even the co-existence of multiple conformers within the same crystal lattice. bakhtiniada.ruacs.orgnih.gov

For instance, studies on substituted piperidines have shown that the substituent at the 3-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable. The crystal structure of a 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed the presence of two distinct conformers in the crystal, one with an equatorial ester group and one with an axial ester group. nih.gov In another example involving a highly functionalized tetrahydropyridine, the ring was found to adopt a "flatted boat" conformation. acs.org Analysis of a 4-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]furo[2,3-c]-pyridine derivative confirmed a chair conformation for the piperidine ring. stuba.skresearchgate.net These findings highlight the technique's ability to pinpoint subtle conformational preferences dictated by the substitution pattern.

When determining absolute stereochemistry, the analysis relies on the anomalous scattering of X-rays by the electrons of the atoms. nih.gov The differences in the intensities of Friedel pairs of reflections (I(hkl) vs I(-h-k-l)) allow for the assignment of the correct enantiomer. nih.gov The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct; a value close to zero for a known chiral sample confirms the assignment. researchgate.net This method was successfully used to establish the absolute configuration of (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine as (1S,2R). nih.gov

While no specific crystal structure for this compound is publicly available, the data obtained for analogous compounds provide a clear blueprint for what such an analysis would entail. A hypothetical crystallographic analysis would yield precise data on the piperidine ring's puckering, the orientation (axial vs. equatorial) of the difluoromethyl group, and, for an enantiomerically pure sample, the absolute configuration at the C3 stereocenter.

Table 1: Representative Crystallographic Data for a Substituted Piperidine Derivative

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment, using phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone as an example. bakhtiniada.ru

| Parameter | Value |

| Chemical Formula | C₂₅H₂₅NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2543(7) |

| b (Å) | 10.5543(8) |

| c (Å) | 12.6184(6) |

| α (°) | 77.901(7) |

| β (°) | 71.270(2) |

| γ (°) | 70.390(5) |

| Volume (ų) | 974.3(1) |

| Z (molecules/unit cell) | 2 |

| Piperidine Ring Conformation | Positional disorder showing both chair and twisted boat |

Conformational Analysis and Energy Landscapes

The piperidine ring is known for its characteristic chair conformations. The introduction of a difluoromethyl substituent at the 3-position creates two primary chair conformers: one with the substituent in an axial position and one with it in an equatorial position. Determining the energetic preference between these two is crucial for understanding the molecule's predominant shape and reactivity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational energy landscape of fluorinated piperidines. researchgate.net A computational investigation into piperidine rings with fluoro and trifluoromethyl substituents highlighted that the structure with an axial substituent and an equatorial N-H bond shows the most pronounced evidence of the anomeric effect. researchgate.net However, for the trifluoromethyl group, a significant axial penalty exists due to its steric bulk. researchgate.net While specific data for the difluoromethyl group is not detailed, principles from related compounds suggest a similar, albeit potentially smaller, steric penalty compared to the trifluoromethyl group.

DFT calculations, often using functionals like M06-2X with a large basis set such as def2-QZVPP, can be performed in the gas phase and in solution to determine the relative free energies (ΔG) of the conformers. researchgate.net For analogous compounds, these calculations have successfully rationalized experimentally observed conformational preferences. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Related Studies This table illustrates the expected energetic relationship between axial and equatorial conformers based on principles from computational studies of similar molecules. researchgate.net

| Conformer | Substituent Position | N-H Position | Relative Energy (Gas Phase) | Stability |

| 1 | Equatorial | Axial | Lower | More Stable |

| 2 | Axial | Equatorial | Higher | Less Stable |

The conformational preferences in fluorinated piperidines are governed by a delicate balance of several intramolecular interactions. researchgate.net Computational studies on related molecules have identified charge-dipole interactions, hyperconjugation, and steric repulsion as key factors. researchgate.net

A significant stabilizing force is hyperconjugation, an anomeric effect involving the delocalization of the nitrogen lone pair electrons into the antibonding orbital (σ*) of the C-C bond bearing the fluorinated substituent. researchgate.net This interaction is generally maximized when the substituent is in the axial position and the nitrogen lone pair is anti-periplanar to the C-C bond. researchgate.net However, this stabilizing effect is counteracted by the steric strain (axial penalty) of the bulky difluoromethyl group. researchgate.net Additionally, through-space charge-dipole interactions between the polarized C-F bonds and other parts of the ring, such as the N-H bond, can influence conformational stability. researchgate.net In some systems, weak intramolecular hydrogen bonds of the C-F···H-N type have also been identified through spectroscopic and crystallographic methods. acs.org

Solvation plays a critical role in determining the conformational equilibrium. researchgate.net Computational investigations utilize models like the Polarizable Continuum Model (PCM) to simulate the effects of different solvents. researchgate.net Studies on analogous fluorinated piperidines reveal that solvent polarity can significantly alter the energy balance between conformers. researchgate.netresearchgate.net

In the gas phase or nonpolar solvents, electrostatic forces like charge-dipole interactions are major contributors to conformational preference. researchgate.net However, in polar solvents such as water, these interactions are significantly attenuated. researchgate.net In aqueous solutions, hyperconjugative interactions, such as σC-H → σ*C-F, tend to become more influential in dictating the preferred conformation. researchgate.net This demonstrates that the environment can shift the equilibrium from a form favored by electrostatics to one favored by orbital interactions.

Table 2: Conceptual Influence of Solvent on Conformer Stability This table conceptualizes how the relative free energy difference (ΔG) between conformers can change with solvent polarity, based on findings for related fluorinated piperidines. researchgate.netresearchgate.net

| Solvent | Polarity | Dominant Stabilizing Interactions | Expected ΔG (Equatorial - Axial) |

| Gas Phase | N/A | Charge-Dipole, Steric Repulsion | Large, favoring Equatorial |

| Chloroform | Low | Charge-Dipole, Hyperconjugation | Moderate, favoring Equatorial |

| Water | High | Hyperconjugation, Attenuated Electrostatics | Smaller, preference may shift |

Reaction Mechanism Investigations

Theoretical studies are crucial for understanding the mechanisms of reactions used to synthesize or modify this compound. By modeling reaction pathways, chemists can gain insights into transition states and the origins of selectivity.

The characterization of transition states (TS) is a cornerstone of mechanistic computational chemistry. DFT calculations are employed to locate the geometry of the highest energy point along a reaction coordinate. whiterose.ac.uk The validation of a true transition state is confirmed by identifying a single imaginary frequency in the vibrational analysis and by performing an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the correct reactants and products. uva.nlmdpi.com

For example, in diastereoselective syntheses of substituted piperidines, the diastereoselectivity is often explained by analyzing the energies of competing chair-like transition states, where steric interactions are minimized in the favored pathway. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. whiterose.ac.uk

Computational chemistry is frequently used to explain the chemo-, regio-, and stereoselectivity observed in complex reactions. kg.ac.rs By calculating and comparing the activation barriers for all possible reaction pathways, researchers can predict the major product. whiterose.ac.uk

Studies on the synthesis of related piperidines have shown that selectivity can be dictated by the stability of key intermediates or the relative energies of diastereomeric transition states. kg.ac.rsacs.org For instance, in some cyclization reactions to form 3-substituted piperidines, computational analysis revealed that the electronic properties influenced by the substituent at the 3-position could increase the activation barrier for certain pathways, thus controlling the reaction's outcome. whiterose.ac.uk In other cases, the stereochemical outcome is determined by a complex interplay of noncovalent interactions, such as π-π stacking or CH-π interactions, within the transition state structure, which stabilizes one TS over another. acs.org The diastereoselectivity of intramolecular Mannich reactions to form similar piperidines has been rationalized by analyzing six-membered ring chair transition states where steric repulsions are minimized. mdpi.com

In Silico Methodologies for Scaffold Exploration

Computational chemistry and theoretical studies provide powerful in silico methodologies for the preliminary exploration of chemical scaffolds like this compound. These computational tools enable researchers to predict the potential biological activities and molecular interactions of a compound before its synthesis and in vitro testing, thereby saving time and resources. By analyzing the chemical structure, these methods can forecast how a molecule might behave in a biological system, guiding further drug discovery and development efforts. clinmedkaz.org The piperidine ring is a common and versatile scaffold in medicinal chemistry, and its derivatives are known to interact with a wide array of biological targets. clinmedkaz.orgmdpi.com Computational evaluation is therefore a crucial first step in characterizing novel piperidine compounds.

Protein Target Prediction (e.g., SwissTargetPrediction)

Protein target prediction is an essential in silico technique used to identify the most likely macromolecular targets of a small molecule. Tools like SwissTargetPrediction operate on the principle that structurally similar molecules are likely to bind to similar protein targets. nih.gov This web-based tool compares the two-dimensional (2D) and three-dimensional (3D) structure of a query molecule, such as this compound, against a vast library of known bioactive compounds with experimentally validated targets. clinmedkaz.orgnih.gov

When a chemical structure is submitted, the platform predicts potential protein targets, which are ranked based on a probability score. clinmedkaz.org This allows for the rapid generation of hypotheses about the compound's mechanism of action and potential therapeutic applications. Studies on various piperidine derivatives have demonstrated the utility of this approach, highlighting the scaffold's ability to interact with a diverse range of protein classes. clinmedkaz.org

While specific SwissTargetPrediction results for this compound are not detailed in the reviewed literature, analyses of other new piperidine derivatives have shown that they are predicted to affect several major target classes. clinmedkaz.orgclinmedkaz.org These predictions provide a roadmap for subsequent preclinical studies to confirm the pharmacological activity. clinmedkaz.org

| Predicted Protein Target Class for Piperidine Scaffolds | Description | Potential Therapeutic Areas |

|---|---|---|

| Enzymes (e.g., Proteases, Kinases) | Proteins that catalyze biochemical reactions. Inhibition of specific kinases is a key strategy in anticancer therapy. clinmedkaz.orgnih.gov | Oncology, Inflammatory Diseases clinmedkaz.orgclinmedkaz.org |

| G-protein-coupled Receptors (GPCRs) | The largest family of cell surface receptors that detect molecules outside the cell and activate internal signal transduction pathways. clinmedkaz.org | Central Nervous System (CNS) Diseases, Cardiovascular Diseases clinmedkaz.org |

| Ion Channels | Pore-forming membrane proteins that allow ions to pass through the channel pore. clinmedkaz.org | Cardiovascular Diseases (as antiarrhythmic agents), Anesthesia clinmedkaz.org |

| Electrochemical Transporters | Proteins that move ions or small molecules across a biological membrane. clinmedkaz.org | Neurological Disorders, Metabolic Disorders |

Prediction of Molecular Interactions

Beyond identifying potential targets, computational methods are employed to predict the specific molecular interactions between a ligand and its target protein. Molecular docking is a primary technique used for this purpose. nih.gov It predicts the preferred orientation of a molecule when bound to a protein's active site and estimates the strength of the interaction, often expressed as a binding affinity or scoring function. nih.govsmolecule.com

These simulations provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: The association of nonpolar groups to exclude water molecules.

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules.

Ionic bonds: Attractions between oppositely charged ions.

For example, in silico studies on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives involved docking these compounds into the active sites of various viral proteins to predict their binding modes and support their potential as antiviral agents. mdpi.com Similarly, molecular docking of piperidinol analogs was used to evaluate their binding to anti-tuberculosis targets. nih.gov These studies help to understand the structure-activity relationship (SAR), explaining why certain structural modifications, like the presence of a trifluoromethyl group, can enhance binding affinity and biological activity.

| Compound Class | Computational Method | Predicted Interaction Type | Protein Target Example |

|---|---|---|---|

| 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(trifluoromethyl)piperidine | Molecular Docking | Prediction of binding affinity and orientation within the target's active site. smolecule.com | Not specified, general biological macromolecules. smolecule.com |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives | Molecular Docking | Binding mode prediction within viral protein active sites. mdpi.com | Viral Proteins mdpi.com |

| Piperidinol Analogs with Trifluoromethyl Groups | Molecular Docking | Evaluation of binding interactions with key residues in the target protein. nih.gov | Anti-tuberculosis drug targets nih.gov |

| Dual Piperidine-Based Ligands | Molecular Docking, Molecular Dynamics | Analysis of protonation states and binding to receptor sites. nih.gov | Histamine H3 and Sigma-1 Receptors nih.gov |

Conclusion

3-(Difluoromethyl)piperidine is a valuable and increasingly utilized compound in chemical research, particularly in the field of medicinal chemistry. The strategic combination of the robust and versatile piperidine (B6355638) scaffold with the unique properties of the difluoromethyl group provides a powerful tool for the design of novel bioactive molecules. Its ability to modulate key physicochemical properties such as basicity and lipophilicity, coupled with its potential to act as a key component of a pharmacophore, ensures that this compound will continue to be a significant building block in the development of the next generation of therapeutics. Further research into its synthesis, reactivity, and application will undoubtedly unveil new opportunities in the ever-evolving landscape of drug discovery.

Applications of 3 Difluoromethyl Piperidine in Advanced Chemical Synthesis

Role as Building Blocks in Complex Molecule Synthesis

The utility of 3-(Difluoromethyl)piperidine as a building block stems from the combined strengths of its two core components: the conformationally defined piperidine (B6355638) scaffold and the electronically distinct difluoromethyl group. Piperidine rings are among the most important synthetic fragments in drug design, valued for their three-dimensional (3D) geometry which allows for precise spatial orientation of substituents. researchgate.netwhiterose.ac.uk This contrasts with flat, aromatic systems and is increasingly sought after in fragment-based drug discovery to improve target engagement and selectivity. whiterose.ac.uk

| Feature | Contribution to Synthetic Utility |

| Piperidine Scaffold | Provides a robust, non-planar, three-dimensional core. whiterose.ac.uk |

| Offers multiple points for further functionalization (e.g., at the nitrogen atom). researchgate.net | |

| A privileged structure found in many existing pharmaceuticals. nih.gov | |

| Difluoromethyl Group | Introduces fluorine's unique electronic properties (high electronegativity). mdpi.com |

| Acts as a stable bioisostere for common functional groups (e.g., -OH, -SH). nih.gov | |

| Can modulate pKa, lipophilicity, and metabolic stability of the final molecule. nih.gov |

Precursors for Fluoro-Containing Drug Analogues and Advanced Intermediates

This compound serves as an ideal precursor for the development of novel fluoro-containing drug analogues. The difluoromethyl group is recognized as a metabolically stable bioisostere of an alcohol or thiol, which are common pharmacophores but are often susceptible to rapid oxidative metabolism. By replacing a hydroxyl group with a CHF2 moiety, medicinal chemists can design analogues of existing drugs with potentially longer half-lives and improved bioavailability. nih.govmdpi.com

Furthermore, the presence of the difluoromethyl group can enhance a molecule's binding affinity to its biological target. The C-F bond can participate in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor, leading to more potent drug candidates. nih.gov Consequently, this compound is a key starting material for creating advanced intermediates that are later incorporated into larger, more complex active pharmaceutical ingredients. Numerous FDA-approved drugs containing fluorinated heterocycles or difluoromethyl groups underscore the strategic importance of such precursors in modern drug discovery. nih.govmdpi.com

| Drug Name (Example) | Therapeutic Area | Relevance of Fluorinated Moiety |

| Atogepant | Migraine | Contains a 2,2,2-trifluoroethyl group on a piperidinone ring to improve potency and bioavailability. mdpi.com |

| Doravirine | HIV | Features a trifluoromethylpyridine core, highlighting the successful use of fluorinated N-heterocycles. mdpi.com |

| Avacopan | Vasculitis | Incorporates both a fluorine atom and a trifluoromethyl group to enhance receptor inhibition. mdpi.com |

Scaffold for Structure-Activity Relationship (SAR) Studies

The piperidine ring is a classic scaffold for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to map the molecular features required for biological activity. nih.gov this compound provides a unique and valuable core for such investigations. By fixing the difluoromethyl group at the 3-position, researchers can systematically explore how substitutions at other positions (e.g., on the nitrogen atom or at the 2-, 4-, 5-, or 6-positions) affect the molecule's interaction with a biological target. nih.govresearchgate.net

This scaffold allows for a focused exploration of key pharmacological parameters:

Lipophilicity and Polarity: The CHF2 group provides a specific level of lipophilicity and a distinct electronic signature. SAR studies can compare analogues to determine the optimal balance of properties for cell permeability and target binding.

Hydrogen Bonding: The difluoromethyl group is a weak hydrogen bond acceptor. This allows chemists to probe the importance of hydrogen bonding at the 3-position of the piperidine ring within a receptor's binding site. nih.gov

Conformational Effects: The steric bulk and electronic nature of the CHF2 group can influence the preferred chair conformation of the piperidine ring. SAR studies can reveal how this conformational bias impacts biological activity. researchgate.net

These focused studies enable the rational design of more potent and selective drug candidates by elucidating the precise structural requirements for optimal efficacy. nih.gov

Synthesis of Polycyclic and Fused Heterocyclic Systems

Piperidine derivatives are versatile substrates for constructing more complex molecular architectures, including polycyclic and fused heterocyclic systems. nih.gov this compound can be employed in a variety of cyclization and annulation reactions to build these intricate structures. For example, the nitrogen atom of the piperidine ring can act as a nucleophile to initiate intramolecular reactions, leading to the formation of bicyclic systems. nih.gov

Key synthetic strategies where this compound could be applied include:

Aza-Diels-Alder Reactions: The piperidine ring can be part of a dienophile or diene system to participate in [4+2] cycloadditions, yielding fused piperidine derivatives. thieme-connect.com

[3+2] Cycloadditions: Reactions involving in situ generated ylides from the piperidine nitrogen could react with dipolarophiles to create fused five-membered rings. mdpi.com

Intramolecular Cyclization Cascades: Linear chains attached to the piperidine nitrogen can undergo radical or acid-mediated cyclization to form additional rings, creating complex polycyclic alkaloids or their analogues. nih.gov

In each of these approaches, the difluoromethyl group is carried forward into the final product, serving as a permanent stereoelectronic feature that can be used to fine-tune the properties of the resulting polycyclic system. This allows for the creation of novel, three-dimensional molecules with potential applications in various areas of chemical biology and materials science. beilstein-journals.org

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated piperidines has traditionally relied on multi-step sequences that can be inefficient and environmentally taxing. nih.gov Future research is increasingly directed towards the development of more direct, efficient, and sustainable methods for constructing the 3-(difluoromethyl)piperidine core.

A primary area of focus is the hydrogenation of readily available fluorinated pyridine (B92270) precursors. acs.orgresearchgate.net Modern heterogeneous catalysis offers a promising route, enabling the robust and cis-selective reduction of fluoropyridines to the corresponding piperidines. researchgate.net This approach is advantageous as it starts from abundant and relatively inexpensive materials and can be performed chemoselectively. nih.govsciencedaily.com

Emerging synthetic strategies leveraging photoredox catalysis are set to revolutionize the synthesis of fluorinated molecules. mdpi.comvapourtec.comacs.orgnih.gov These methods operate under mild conditions using visible light, offering high functional group tolerance and enabling novel bond formations that are inaccessible through traditional thermal methods. nih.gov The application of photoredox catalysis to the late-stage C-H functionalization of piperidine (B6355638) rings or the introduction of the difluoromethyl group represents a frontier in synthetic chemistry. acs.orgrsc.org

Furthermore, the principles of green chemistry are becoming central to synthetic design. frontiersin.org This includes the use of biocatalysis, such as enzyme-catalyzed reactions, which offer high selectivity under environmentally benign conditions. scientificupdate.com Microwave-assisted synthesis is another sustainable technique that can dramatically reduce reaction times and improve yields for the preparation of fluorinated heterocycles. benthamdirect.comresearchgate.net The development of synthetic routes that minimize hazardous reagents and solvents is a critical goal for future manufacturing processes. dovepress.comeurekalert.org

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Classical methods involving protection, functionalization, and deprotection steps. | Well-established procedures. | Low overall yield, poor atom economy, use of hazardous reagents. |

| Pyridine Hydrogenation | Catalytic reduction of fluorinated pyridine precursors. acs.org | High atom economy, use of abundant starting materials, potential for high diastereoselectivity. nih.gov | Risk of hydrodefluorination, catalyst deactivation. |

| Photoredox Catalysis | Use of light-absorbing catalysts to enable radical-mediated transformations. vapourtec.com | Mild reaction conditions, high functional group tolerance, access to unique reactivity. acs.orgnih.gov | Requires specialized equipment, catalyst cost. |

| Green Chemistry Approaches | Methods employing biocatalysis, microwave irradiation, or sustainable solvents/reagents. frontiersin.orgbenthamdirect.com | Reduced environmental impact, enhanced safety, often higher efficiency. | Substrate scope limitations, scalability of some techniques. |

Exploration of Undiscovered Reactivity Profiles

The full reactive potential of this compound remains largely untapped. Future research will likely focus on exploring novel transformations of both the piperidine skeleton and the difluoromethyl group.

C-H Functionalization of the Piperidine Ring: Late-stage functionalization via direct C-H activation is a powerful tool for rapidly diversifying complex molecules. researchgate.net The piperidine ring of this compound possesses multiple C-H bonds (at the C2, C4, C5, and C6 positions) that are potential sites for modification. nih.gov Methodologies involving transition-metal catalysis or photoredox catalysis could enable the site-selective introduction of new substituents, providing access to novel analogues without the need for de novo synthesis. acs.orgresearchgate.net For instance, developing conditions for selective arylation, alkylation, or amination at the C4 position would yield derivatives with distinct three-dimensional profiles.

Activation of the Difluoromethyl Group: The C-H bond within the difluoromethyl group itself presents a unique handle for chemical modification. While often considered a stable bioisostere, this group can be activated to behave as a nucleophile. Research has shown that aryl-CF2H groups can be deprotonated to form reactive Ar-CF2− synthons, which can then react with a range of electrophiles. acs.org Applying this concept to this compound could unlock a new dimension of its chemistry, allowing the CF2H group to serve as a linchpin for constructing more complex molecules. This "masked nucleophile" approach would be a significant departure from its traditional role as a passive functional group. Additionally, the potential for the difluoromethyl group to participate in radical or cyclization reactions, perhaps inspired by the chemistry of activated trifluoromethyl groups, warrants investigation. rsc.orglookchem.com

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can provide profound insights into its behavior and guide the design of derivatives with enhanced properties.

Quantum Mechanics (QM) and Molecular Dynamics (MD): Density Functional Theory (DFT) calculations can be employed to investigate the structural and electronic properties of this compound. researchgate.netresearchgate.net These studies can elucidate preferred conformations, the impact of the CF2H group on the basicity of the piperidine nitrogen, and the distribution of molecular electrostatic potential. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule in different environments, such as aqueous solution or within a protein binding pocket, providing a dynamic picture of its interactions. researchgate.netnih.gov

Structure-Based and Ligand-Based Drug Design: For medicinal chemistry applications, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are critical. nih.govbenthamscience.comnih.gov Docking simulations can predict the binding mode of this compound derivatives within a target protein, highlighting key interactions involving the fluorine atoms and the piperidine core. nih.gov This information is crucial for rationally designing analogues with improved affinity and selectivity. QSAR modeling can establish mathematical relationships between the structural features of a series of compounds and their biological activity, enabling the prediction of potency for newly designed molecules. benthamscience.comnih.gov The data-driven analysis of how fluorination patterns affect ligand potency can provide valuable "rules of thumb" for future design efforts. mendeley.com

| Computational Technique | Application for this compound | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, conformational energies, and reactivity indices. researchgate.net | Understanding of molecular stability, pKa, and sites susceptible to chemical attack. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions in a biological environment (e.g., water, lipid bilayer, protein). nih.gov | Insight into conformational flexibility, solvation, and the stability of ligand-protein complexes. |

| Molecular Docking | Prediction of binding poses and affinities of derivatives in a target protein's active site. nih.govnih.gov | Identification of key binding interactions and rationalization of structure-activity relationships. |

| QSAR Modeling | Development of statistical models correlating molecular descriptors with biological activity. nih.gov | Predictive models to prioritize the synthesis of the most promising new derivatives. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(difluoromethyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, heating intermediates (e.g., 3-bromopiperidine derivatives) with difluoromethylating agents (e.g., ClCFH or BrCFH) in polar aprotic solvents like DMF or DMSO. Bases such as potassium carbonate or triethylamine are used to deprotonate intermediates. Reaction temperature (e.g., 80–110°C) and solvent choice significantly impact yield and purity. Post-reaction purification via column chromatography or recrystallization is critical .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : Fluorination increases lipophilicity (logP) and metabolic stability by resisting cytochrome P450 oxidation. The electron-withdrawing effect of fluorine reduces the basicity of the piperidine nitrogen, altering protonation states under physiological conditions. Use computational tools (e.g., MarvinSketch) to predict pKa shifts and experimental techniques like HPLC to measure logP .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR : NMR confirms fluorination patterns (e.g., δ -120 to -130 ppm for CF groups).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- X-ray Crystallography : Resolves 3D conformation for docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positions or assay conditions. For example, antimicrobial activity differences in pyridine analogs (e.g., 3,6-dichloro-2-(difluoromethyl)pyridine vs. unsubstituted derivatives) may reflect steric hindrance or electronic effects. Replicate assays under standardized conditions (e.g., MIC testing) and use structure-activity relationship (SAR) models to isolate contributing factors .

Q. What strategies optimize the ADME profile of this compound-based drug candidates?

- Methodological Answer :

- Solubility : Introduce ionizable groups (e.g., carboxylic acids) or co-crystallize with counterions (e.g., HCl salts).

- Metabolic Stability : Replace metabolically labile positions (e.g., methyl groups) with deuterium or fluorine.

- Permeability : Use parallel artificial membrane permeability assays (PAMPA) to screen derivatives.

Computational tools like SwissADME predict bioavailability .

Q. How can conformational analysis improve target binding affinity in fluorinated piperidine derivatives?

- Methodological Answer : Perform 3D conformational sampling via molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to identify energetically favorable poses. Compare with X-ray structures of target proteins (e.g., kinases or GPCRs) to design derivatives with constrained ring conformations. Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs are effective for SAR studies of this compound analogs?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogen (Cl, Br), methoxy, or alkyl groups at positions 2, 4, or 5 of the piperidine ring.

- Biological Testing : Use dose-response assays (e.g., IC for enzyme inhibition) and statistical tools (e.g., PCA) to correlate structural features with activity.

- Data Interpretation : Apply Free-Wilson or Hansch analysis to quantify substituent contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.